(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone chemical properties
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone chemical properties
An In-depth Technical Guide to the Chemical Properties of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
Introduction
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, incorporating a reactive bromine atom on the pyridine ring and a stable piperidinyl amide moiety, makes it a valuable intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development. The dual functionality of this compound offers multiple avenues for chemical modification, positioning it as a key component in the synthesis of novel compounds with potential biological activity.
Chemical Identity and Physicochemical Properties
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is identified by its unique combination of a 5-bromopyridine core linked to a piperidine ring via a carbonyl bridge. This structure imparts specific chemical characteristics that are crucial for its application in synthetic chemistry.
Structural Information
The fundamental identity of this compound is defined by its molecular structure and associated identifiers.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | N/A |
| Synonyms | (5-Bromopicolinoyl)piperidine | [1][2] |
| CAS Number | 934000-33-6 | [1][2] |
| Molecular Formula | C₁₁H₁₃BrN₂O | [1][3] |
| Molecular Weight | 269.14 g/mol | [3] |
| SMILES | O=C(C1=NC=C(Br)C=C1)N2CCCCC2 | [3] |
Physicochemical Data
The physical properties of the compound are essential for its handling, storage, and use in reactions. While specific experimental data such as melting or boiling points are not widely published, typical properties for a compound of this nature are summarized below.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | Expected to be a white to off-white solid | Based on similar chemical structures. |
| Purity | Typically >97% | As supplied by commercial vendors. |
| Storage | Sealed in a dry, room temperature environment | Recommended to maintain stability.[3] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. | Expected behavior for this class of compounds. |
Synthesis and Manufacturing
The primary synthetic route to (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone involves the formation of an amide bond between a 5-bromopicolinic acid derivative and piperidine. This is a standard and efficient method for creating the target molecule.
Synthetic Pathway Overview
The synthesis is a two-step process starting from 5-bromopicolinic acid.
-
Activation of Carboxylic Acid : 5-Bromopicolinic acid is first converted into a more reactive acylating agent, typically the acyl chloride (5-bromopicolinoyl chloride). This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4]
-
Amide Coupling : The resulting acyl chloride is then reacted with piperidine in the presence of a base to neutralize the HCl byproduct, yielding the final product.
Caption: General synthesis workflow.
Detailed Experimental Protocol
This protocol details the synthesis from 5-bromopicolinic acid.
Part A: Synthesis of 5-Bromopicolinoyl Chloride
-
Reaction Setup : In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopicolinic acid (1.0 equivalent).[5][6]
-
Addition of Chlorinating Agent : Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (approx. 2-3 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions : Heat the mixture to reflux (typically around 70-80 °C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).[4]
-
Workup : Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-bromopicolinoyl chloride is often used directly in the next step without further purification.
Part B: Amide Coupling with Piperidine
-
Reaction Setup : Dissolve the crude 5-bromopicolinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask. Cool the solution in an ice bath (0 °C).
-
Nucleophilic Addition : In a separate flask, dissolve piperidine (1.1 equivalents) and a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equivalents) in the same anhydrous solvent.
-
Reaction Execution : Add the piperidine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction's progress by TLC.
-
Quenching and Extraction : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Purification : Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.
Spectroscopic Profile and Characterization
The structural confirmation of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone relies on standard spectroscopic techniques. While specific spectra are proprietary or not publicly available, the expected data can be predicted based on its chemical structure.
-
¹H NMR : The proton NMR spectrum would show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.5-8.5 ppm). The protons of the piperidine ring would appear as a series of multiplets in the aliphatic region (δ 1.5-3.8 ppm).
-
¹³C NMR : The carbon NMR would display a signal for the carbonyl carbon around δ 165-170 ppm. Signals for the pyridine ring carbons would be in the δ 120-150 ppm range, and the piperidine carbons would appear in the upfield region (δ 20-50 ppm).
-
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy : A strong absorption band corresponding to the C=O stretch of the tertiary amide would be prominent, typically in the range of 1630-1680 cm⁻¹.
Reactivity and Synthetic Utility
The chemical behavior of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is governed by its key functional groups: the bromo-substituted pyridine ring and the amide linkage.
Caption: Key reactivity sites and transformations.
Reactions at the Bromine Atom
The bromine atom at the C5 position of the pyridine ring is a prime site for modification, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents.
-
Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or vinyl groups.
-
Heck Coupling : Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, introducing new amino functionalities.
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.
These transformations are fundamental in medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).
Reactions Involving the Pyridine Ring
The pyridine ring itself can undergo further functionalization, although the electron-withdrawing nature of the carbonyl group and the bromine atom deactivates it towards electrophilic substitution. The nitrogen atom, however, can act as a nucleophile or a base.
Reactions of the Amide Group
The tertiary amide bond is generally stable but can be cleaved under harsh acidic or basic hydrolysis conditions. More synthetically useful is the reduction of the carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, (5-bromopyridin-2-yl)(piperidin-1-yl)methane.
Applications in Drug Discovery and Materials Science
While specific applications of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone itself are not extensively documented in mainstream literature, its structural motifs are present in a variety of biologically active compounds. The piperidine and pyridine moieties are common scaffolds in medicinal chemistry.[7] For instance, substituted piperidines are key components in numerous FDA-approved drugs.[8]
This compound serves as an intermediate for creating libraries of novel molecules for high-throughput screening. The ability to easily modify the 5-position of the pyridine ring allows for the rapid generation of analogues to optimize properties like potency, selectivity, and pharmacokinetic profiles in drug discovery programs.[7]
Safety and Handling
As a laboratory chemical, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a valuable and versatile synthetic intermediate. Its key chemical properties—defined by the reactive C-Br bond ready for cross-coupling and the stable piperidinyl amide—make it an attractive starting point for the synthesis of diverse and complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a reliable platform for generating novel chemical entities with tailored functionalities.
References
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Chemical-Suppliers.com. (5-Bromopicolinoyl)piperidine, (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone. [Link]
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Appchem. (5-Bromopyridin-2-yl)(cyclopropyl)methanone. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Crysdot LLC. (5-Bromopyridin-2-yl)(cyclopropyl)methanone. [Link]
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Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]
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Chen, G. J., & Chen, J. (2004). Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. Organic Letters, 6(26), 4969–4972. [Link]
- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
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PubChem. (2-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone. [Link]
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PubChem. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. [Link]
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The Royal Society of Chemistry. NMR Spectra of Products. [Link]
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